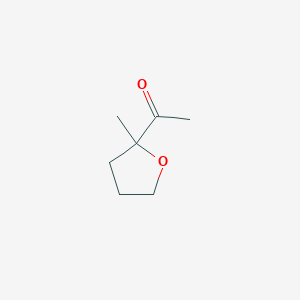
1-(2-Methyloxolan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyloxolan-2-yl)ethan-1-one, also known by its IUPAC name 1-(2-methyltetrahydrofuran-2-yl)ethan-1-one, is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methyloxolan-2-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyltetrahydrofuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often produced in large quantities for use in various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyloxolan-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The oxolane ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Methyloxolan-2-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Methyloxolan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methyloxiran-2-yl)ethan-1-one: This compound has a similar structure but contains an oxirane ring instead of an oxolane ring.
1-(2-Methyloxolan-2-yl)hex-5-en-1-one: This compound has a longer carbon chain and an additional double bond.
Uniqueness
1-(2-Methyloxolan-2-yl)ethan-1-one is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of similar compounds, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
1-(2-methyloxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7(2)4-3-5-9-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFMVWNZRVFKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCCO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
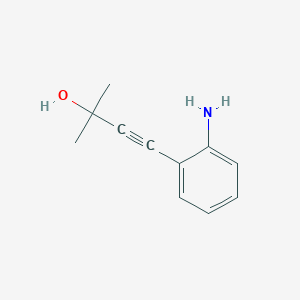
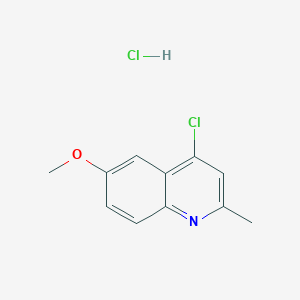
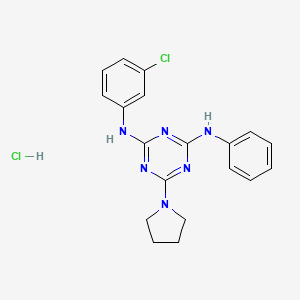
![4-cyano-N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2919956.png)
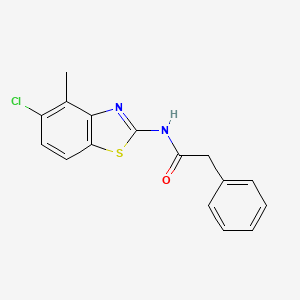
![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)
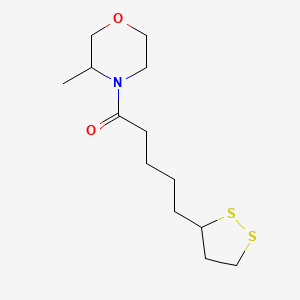
![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)
![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)
![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
